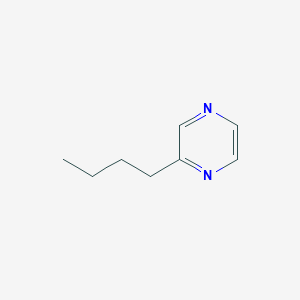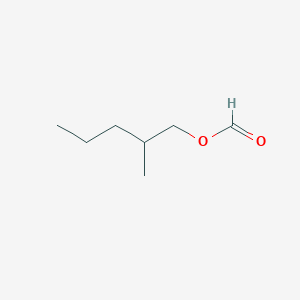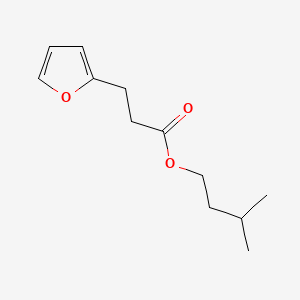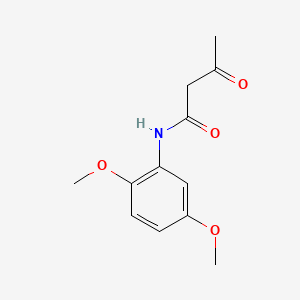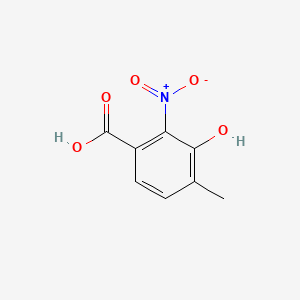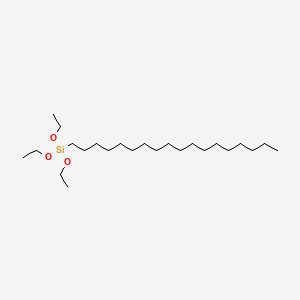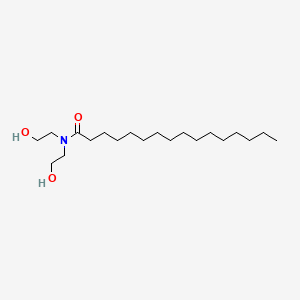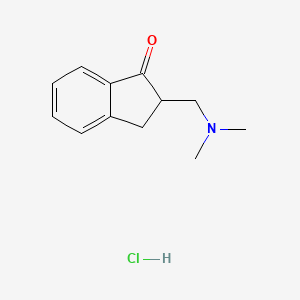![molecular formula C7H9Cl2F7OSi B1583939 Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- CAS No. 20006-68-2](/img/structure/B1583939.png)
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
Vue d'ensemble
Description
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-, otherwise known as Silane DC-TFE, is a versatile organic compound that has a wide range of uses in scientific research. It is a colorless, odorless, and non-flammable liquid that is highly soluble in water, and is often used as a reaction medium or as a solvent in organic synthesis. Silane DC-TFE has many unique properties that make it an ideal choice for research applications, including its low toxicity and its ability to form stable complexes with transition metals.
Applications De Recherche Scientifique
Environmental and Occupational Health Monitoring
Silane derivatives, including siloxanes and silicone compounds, are used in various applications, and their monitoring is crucial due to potential health effects. For instance, silicone wristbands have been employed to assess human exposure to semi-volatile organic compounds (SVOCs) like siloxanes and silicone compounds. These wristbands can capture both inhalation and dermal exposure pathways, offering a non-invasive method to monitor environmental and occupational exposure to these chemicals (Wang et al., 2019).
Medical Applications
Silicone, a polymer derived from silane, is widely used in medical applications, particularly in breast implants. The migration of silicone gel through implant shells has been a concern, and studies using advanced analytical techniques have confirmed the leakage of siloxanes and platinum from implants into surrounding tissues, highlighting the importance of monitoring and understanding the implications of such leakage (Flassbeck et al., 2003).
Dental Applications
In dentistry, silane compounds are used as surface treatment agents for ceramic veneers. Recent advancements have introduced self-etching ceramic primers that simplify the bonding process of glass ceramics to tooth structures, eliminating the need for separate hydrofluoric acid etching and silane application. Clinical case reviews have demonstrated satisfactory performance of these new materials, indicating their potential for broader application in dental procedures (Nascimento et al., 2021).
Industrial and Chemical Safety
Silane derivatives are also relevant in industrial and chemical safety. For instance, the health effects after exposure to accidental releases of silicon tetrachloride and trichlorosilane, both related to silane compounds, have been studied to understand their impact on human health and safety protocols in industrial settings. Such studies provide valuable insights into the toxic effects of these compounds and the necessary protective measures to prevent or mitigate exposure-related health issues (Park, 2016).
Ophthalmic Applications
In the field of ophthalmology, siloxane-based compounds are explored for intraocular use. Specifically, silicone/fluorosilicone copolymer oil has been investigated as an intraoperative tool and retinal tamponade agent. Its properties such as higher-than-water density and low viscosity make it a potential candidate for use in complicated retinal detachment surgeries. Studies on its intraocular tolerance and clinical outcomes post-surgery provide insights into its applicability and effectiveness in ophthalmic procedures (Mathis et al., 1995).
Propriétés
IUPAC Name |
dichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2F7OSi/c1-18(8,9)4-2-3-17-5(10,6(11,12)13)7(14,15)16/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFRQOKQUPWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F7OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897547 | |
| Record name | Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | |
CAS RN |
20006-68-2 | |
| Record name | Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20006-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethyl(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020006682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




